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Compound of Interest

Compound Name: 2-(4-Methoxybenzoyl)oxazole

Cat. No.: B1324201

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties,
and potential synthesis of 2-(4-Methoxybenzoyl)oxazole. While direct experimental data for
this specific compound is limited in publicly available literature, this document consolidates
predicted data based on structurally related compounds and established chemical principles. It
serves as a foundational resource for researchers interested in the synthesis, characterization,
and potential applications of this and similar oxazole derivatives in drug discovery and
development. The oxazole core is a well-established pharmacophore, and its derivatives have
shown a wide range of biological activities.

Chemical Structure and Identifiers

2-(4-Methoxybenzoyl)oxazole is a heterocyclic compound featuring an oxazole ring
substituted with a 4-methoxybenzoyl group at the 2-position.
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Identifier Value

IUPAC Name (4-methoxyphenyl)(oxazol-2-yl)methanone
CAS Number 898759-50-7

Molecular Formula C11HaNOs3

Molecular Weight 203.19 g/mol

SMILES COC1=CC=C(C=C1)C(=0)C2=NC=C02

INChl=1S/C11HINO3/c1-14-9-5-3-8(4-6-
9)10(13)11-12-6-7-15-11/h3-7H,1H3

InChl

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 2-(4-
Methoxybenzoyl)oxazole. These values are estimations based on computational models and
data from analogous compounds.

Property Predicted Value

Melting Point Not available

Boiling Point ~350-450 °C

LogP ~2.0-2.5

pKa (most basic) ~0.5-1.5 (for the oxazole nitrogen)

Likely soluble in organic solvents like DMSO,
Solubility DMF, and chlorinated solvents. Poorly soluble in

water.

Spectroscopic Data (Predicted)

Direct experimental spectra for 2-(4-Methoxybenzoyl)oxazole are not readily available. The
following are predicted spectroscopic characteristics based on the analysis of structurally
similar compounds.
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'H NMR Spectroscopy (Predicted)

The expected proton NMR chemical shifts (in ppm, relative to TMS) in a solvent like CDCls are

as follows:
U Predicted Chemical Shift Multiplicity
(5, ppm)
Methoxy (-OCH3) 3.8-4.0 Singlet
Aromatic (H2', H6") 79-81 Doublet
Aromatic (H3', H5") 69-7.1 Doublet
Oxazole (H5) 7.8-8.0 Singlet or Doublet
Oxazole (H4) 72-74 Singlet or Doublet

13C NMR Spectroscopy (Predicted)

The expected carbon NMR chemical shifts (in ppm) in a solvent like CDCls are as follows:

Carbon Predicted Chemical Shift (6, ppm)
Carbonyl (C=0) 180 - 185

Oxazole (C2) 158 - 162

Oxazole (C5) 128 - 132

Oxazole (C4) 140 - 145

Methoxy (-OCH3) 55 - 56

Aromatic (C4" 163 - 165

Aromatic (C1") 128 - 130

Aromatic (C2', C6") 130 - 132

Aromatic (C3', C5) 113-115
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Infrared (IR) Spectroscopy (Predicted)

Predicted Wavenumber

Functional Group Intensity
(cm™)

C=0 (ketone) 1650 - 1680 Strong

C=N (oxazole) 1580 - 1620 Medium to Strong

C-O-C (ether & oxazole) 1250 - 1300 & 1020 - 1050 Strong

Aromatic C-H 3000 - 3100 Medium

Mass Spectrometry (Predicted)

The electron ionization (El) mass spectrum is expected to show a molecular ion peak [M]* at
m/z 203. Key fragmentation patterns would likely involve the cleavage of the benzoyl group and
the oxazole ring.

miz Fragment lon

203 [M]*

135 [CH30CesH4CO]*

107 [CH30CeH4]*

77 [CeHs]*

68 [CsHz2NO]* (oxazole ring fragment)

Synthesis Protocols

While a specific, optimized synthesis for 2-(4-Methoxybenzoyl)oxazole is not detailed in the
available literature, several established methods for the synthesis of 2-acyloxazoles can be
adapted.

Proposed Synthetic Pathway: Acylation of an
Organometallic Oxazole Reagent
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This approach involves the preparation of a 2-lithiooxazole or 2-(trimethylstannyl)oxazole
intermediate followed by acylation with 4-methoxybenzoyl chloride.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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